2-Methylpyrido[1,2-a]benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88474-34-4 |
|---|---|
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-methylpyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H10N2/c1-9-6-7-12-13-10-4-2-3-5-11(10)14(12)8-9/h2-8H,1H3 |
InChI Key |
VOWKCNZFBZCZSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=CC=CC=C32)C=C1 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Methylpyrido 1,2 a Benzimidazole and Its Derivatives
Direct Synthesis Approaches for 2-Methylpyrido[1,2-a]benzimidazole
Direct synthesis approaches aim to construct the tricyclic pyrido[1,2-a]benzimidazole (B3050246) core in a straightforward manner, often involving the formation of one or more rings in a single or sequential step.
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of this compound, involving the formation of the fused imidazole (B134444) ring onto a pre-existing pyridine (B92270) or benzene (B151609) ring.
Electrochemical methods offer a powerful and often more environmentally benign approach to organic synthesis. The reductive intramolecular cyclization of N-(2-nitroaryl)pyridinium chlorides has been successfully employed to synthesize pyrido[1,2-a]benzimidazoles. chim.it This method involves the electrochemical reduction of the nitro group to a reactive intermediate, such as a hydroxylamine (B1172632), which then undergoes intramolecular cyclization to form the fused imidazole ring. For instance, the electrochemical reduction of N-(2-nitro-4-R-phenyl)pyridinium chlorides in a mixture of alcohol and dilute hydrochloric acid can produce 7-substituted pyrido[1,2-a]benzimidazoles in high yields. chim.it The reaction proceeds through the formation of a hydroxylamine derivative, which then undergoes heterocyclization. chim.it
In a related approach, the reductive intramolecular cyclization of N-[2-nitro-4-(trifluoromethyl)phenyl]pyridinium chloride and N-(2,4-dinitrophenyl)pyridinium chloride has been achieved using SnCl2 as the reducing agent in an acidic aqueous-alcoholic medium. researchgate.net This chemical reduction method provides high yields of the corresponding 7-trifluoromethyl- and 7-nitropyrido[1,2-a]benzimidazoles. researchgate.net
| Starting Material | Reaction Conditions | Product | Yield |
| N-(2-nitro-4-R-phenyl)pyridinium chlorides | Electrochemical reduction, alcohol/dilute HCl | 7-R-pyrido[1,2-a]benzimidazoles | High |
| N-[2-nitro-4-(trifluoromethyl)phenyl]pyridinium chloride | SnCl2, i-PrOH, 4% HCl, 40°C, 0.1 h | 7-trifluoromethylpyrido[1,2-a]benzimidazole | 98% |
| N-(2,4-dinitrophenyl)pyridinium chloride | SnCl2, i-PrOH, 4% HCl, 40°C, 0.1 h | 7-nitropyrido[1,2-a]benzimidazole | 94% |
Table 1: Examples of Electrochemical and Chemical Reductive Cyclizations for Pyrido[1,2-a]benzimidazole Synthesis. chim.itresearchgate.net
Photo-stimulated reactions, particularly those proceeding via a radical-nucleophilic substitution (SRN1) mechanism, represent a modern approach to the formation of carbon-heteroatom bonds and the construction of heterocyclic systems. researchgate.net While a direct example of the synthesis of this compound using an SRN1 mechanism is not prominently reported in the literature, the application of this methodology to the synthesis of other N-fused heterocycles suggests its potential applicability.
The SRN1 mechanism involves a chain propagation cycle initiated by photo-induced electron transfer, leading to the formation of radical and radical anion intermediates. researchgate.net This pathway has been successfully utilized for the intramolecular cyclization of N-(2-halobenzyl)aryl amines to afford fused azaheterocycles like phenanthridine (B189435) and its benzo derivatives in high yields. researchgate.net The reaction is typically carried out in the presence of a strong base, such as potassium tert-butoxide, in liquid ammonia. researchgate.net
Furthermore, photochemical condensation has been reported for the synthesis of a related pyrimido[1,2-a]benzimidazole (B3050247) derivative. The reaction of 2-aminobenzimidazole (B67599) with 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one under UV irradiation (312 nm) in the presence of potassium hydroxide (B78521) and dimethylformamide resulted in a 96% yield of the corresponding fused heterocycle. researchgate.net Although the specific mechanism was not detailed as SRN1, it highlights the utility of photochemical methods in constructing such ring systems. researchgate.net The potential for intramolecular SRN1 reactions in the synthesis of pyrido[1,2-a]benzimidazoles from suitably substituted precursors remains an area for further exploration.
A widely employed and classical method for the synthesis of the benzimidazole (B57391) core, a key structural component of this compound, is the condensation reaction between o-phenylenediamine (B120857) and a carbonyl-containing compound. researchgate.net To specifically synthesize the 2-methyl derivative, acetic acid is a common and effective carbonyl precursor. acs.org
The reaction involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of acetic acid, followed by dehydration and cyclization to form the imidazole ring. acs.org This condensation can be carried out under various conditions, including refluxing in the presence of an acid catalyst or simply heating the reactants together. researchgate.netacs.org This method is fundamental and provides a straightforward route to 2-methyl-1H-benzimidazole, which can then be further functionalized to yield the desired pyrido[1,2-a]benzimidazole structure.
| o-Phenylenediamine Derivative | Carbonyl Precursor | Product |
| o-Phenylenediamine | Acetic acid | 2-Methyl-1H-benzimidazole |
| o-Phenylenediamine | Formic acid | 1H-Benzimidazole |
Table 2: Synthesis of Benzimidazole Core via Condensation Reactions. acs.orgacs.org
One-Pot Multicomponent Reactions (MCRs)
One-pot multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of pyrido[1,2-a]benzimidazole derivatives.
A notable example is a novel one-pot, four-component reaction involving a pyridine or picoline, chloroacetonitrile, malononitrile (B47326), and an aromatic aldehyde in refluxing acetonitrile (B52724). researchgate.net This reaction proceeds in moderate yields and is believed to involve the formation of a polysubstituted benzene intermediate, followed by substitution and annulation with the pyridine ring to afford the polysubstituted pyrido[1,2-a]benzimidazole. researchgate.net
For the closely related pyrimido[1,2-a]benzimidazole system, a three-component reaction of 2-aminobenzimidazole, an aldehyde, and malononitrile has been reported. nih.gov This reaction can be efficiently catalyzed by various catalysts, including ZnO@SO3H@Tropine, under solvent-free conditions, leading to high yields of the desired products in short reaction times. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |
| Pyridine/Picoline | Chloroacetonitrile | Malononitrile | Aromatic aldehyde | Polysubstituted pyrido[1,2-a]benzimidazole |
| 2-Aminobenzimidazole | Aldehyde | Malononitrile | - | Pyrimido[1,2-a]benzimidazole derivative |
Table 3: Multicomponent Reactions for the Synthesis of Pyrido[1,2-a]benzimidazole and Related Heterocycles. researchgate.netnih.gov
Tandem Annulation Reactions
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, provide an elegant and atom-economical approach to complex molecular architectures. The synthesis of pyrido[1,2-a]benzimidazole derivatives has been achieved through such strategies.
A Ru(II)-catalyzed C-H bond activation and tandem cyclization of 2-arylimidazo[1,2-a]pyridines with iodonium (B1229267) ylides has been developed. chim.it This method allows for the efficient synthesis of pyrido[1,2-a]benzimidazole derivatives in good yields. chim.it The reaction proceeds through a [4+2] cyclization, demonstrating a modern approach to the construction of this heterocyclic system. chim.it
Furthermore, a sustainable, solvent- and metal-free tandem strategy has been reported for the synthesis of polyfluoro-pyrimido[1,2-a]benzimidazole derivatives. This method involves the reaction of 2-aminobenzimidazole with CF3-ynones under ultrasound irradiation, proceeding through a cascade of condensation followed by intramolecular 6-endo-dig cyclization. This approach offers high functional group tolerance and is environmentally benign.
Indirect Synthesis and Derivatization from Precursors
The indirect synthesis of this compound often involves the initial construction of the parent pyrido[1,2-a]benzimidazole ring system, followed by the introduction of substituents or functional group modifications.
Functionalization of Pyrido[1,2-a]benzimidazole Scaffolds
The pyrido[1,2-a]benzimidazole core is amenable to various functionalization reactions, allowing for the introduction of a wide array of substituents. jraic.comresearchgate.net Electrophilic aromatic substitution is a common strategy. For instance, nitration of the pyrido[1,2-a]benzimidazole scaffold can be achieved using a mixture of potassium nitrate (B79036) and sulfuric acid. jraic.com This allows for the introduction of a nitro group, which can then be reduced to an amino group, providing a handle for further derivatization. jraic.com
Introduction of Methyl Group at C-2 Position
While direct methylation of the pyrido[1,2-a]benzimidazole scaffold at the C-2 position can be challenging, indirect methods starting from appropriately substituted precursors are more common. One approach involves the condensation of o-phenylenediamine with acetic acid or its derivatives. semanticscholar.orgyoutube.comchemrxiv.org For example, the reaction of o-phenylenediamine with acetic acid at elevated temperatures yields 2-methyl-1H-benzimidazole. chemrxiv.org This intermediate can then be further elaborated to construct the fused pyridine ring.
Another strategy involves the use of multicomponent reactions. A one-pot, four-component reaction of pyridine or 3-picoline, chloroacetonitrile, malononitrile, and an aromatic aldehyde can produce polysubstituted pyrido[1,2-a]benzimidazole derivatives. nih.gov By carefully selecting the starting materials, a methyl group can be incorporated at the desired position.
Substitution Reactions for Side Chain Integration
The integration of side chains onto the this compound core is crucial for modulating its biological and physical properties. Nucleophilic substitution reactions are frequently employed for this purpose. For instance, after creating a functional group like an amino group on the scaffold, it can be acylated to introduce various side chains. jraic.com The reactivity of these substitution reactions can be influenced by the electronic nature of the substituents already present on the ring system. mdpi.com
Alkylation and Acylation Strategies
Alkylation and acylation reactions are fundamental tools for modifying the pyrido[1,2-a]benzimidazole nucleus. jraic.comresearchgate.netrsc.org N-alkylation of 2-substituted benzimidazoles can be achieved using alkyl halides in the presence of a base. researchgate.net Phase-transfer catalysts can be employed to facilitate these reactions. researchgate.net
Acylation reactions can be performed on amino-functionalized pyrido[1,2-a]benzimidazoles using acylating agents like propionic anhydride (B1165640) in a suitable solvent like DMF. jraic.com The conditions for these reactions, such as temperature and reaction time, can be optimized to achieve high yields. jraic.com For example, the acylation of pyrido[1,2-a]benzimidazole-7-amine with propionic anhydride proceeds efficiently at room temperature. jraic.com
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| Pyrido[1,2-a]benzimidazole-7-amine | Propionic anhydride | DMFA, 20°C, 1h | N-(pyrido[1,2-a]benzimidazole-7-yl)propionamide | 96 | jraic.com |
| N-(7-trifluoromethylpyrido[1,2-a]benzimidazol-8-yl)amine | Propionic anhydride | DMFA, 100°C, 2h | N-(7-trifluoromethylpyrido[1,2-a]benzimidazol-8-yl)propionamide | 79 | jraic.com |
Catalytic Methods in this compound Synthesis
Catalytic methods offer efficient and often milder routes for the synthesis of this compound and its derivatives, with Lewis acid catalysis playing a prominent role.
Role of Lewis Acid Catalysis
Lewis acids are frequently employed to catalyze the condensation reaction between o-phenylenediamines and carbonyl compounds, a key step in the formation of the benzimidazole ring. nih.govresearchgate.net Various Lewis acids have been shown to be effective, including ZrCl4, SnCl4·5H2O, TiCl4, and BF3·Et2O. researchgate.net These catalysts can activate the carbonyl group, facilitating the nucleophilic attack by the diamine.
In the context of synthesizing pyrimido[1,2-a]benzimidazole derivatives, a related heterocyclic system, Lewis acids like BF3·Et2O have been used to catalyze the reaction of 2-aminobenzimidazoles with 3-ethoxycyclobutanones. nih.gov The use of microwave irradiation in conjunction with a Lewis acid catalyst, such as Er(OTf)3, has been shown to be a highly efficient, eco-friendly method for the synthesis of 1,2-disubstituted benzimidazoles, significantly reducing reaction times and improving yields. nih.gov
Heterogeneous catalysts, which can be easily recovered and reused, are also gaining attention. mdpi.com For instance, a Cu-Pd/γ-Al2O3 catalyst, modified with magnesium, has been used for the direct synthesis of 2-methylbenzimidazole (B154957) from 2-nitroaniline (B44862) and ethanol (B145695). mdpi.com The Lewis acid sites on the catalyst support are believed to play a role in the reaction mechanism. mdpi.com
| Catalyst | Reactants | Conditions | Product | Yield (%) | Reference |
| Er(OTf)3 (1% mmol) | N-phenyl-o-phenylenediamine, Benzaldehyde | Microwave, 5 min | 1,2-diphenyl-1H-benzimidazole | 99.9 | nih.gov |
| Cu-Pd/γ-Al2O3 | o-nitroaniline, ethanol | - | 2-methylbenzimidazole | 89.2 | mdpi.com |
| BF3·Et2O | 2-aminobenzimidazoles, 3-ethoxycyclobutanones | - | pyrimido[1,2-a]benzimidazole derivatives | - | nih.gov |
Application of Nanoporous Catalysts
The use of nanoporous catalysts in organic synthesis aligns with the principles of green chemistry by offering high efficiency, reusability, and often milder reaction conditions. In the synthesis of pyrimido[1,2-a]benzimidazole derivatives, a category to which this compound belongs, nanoporous materials have proven to be effective.
A notable example is the use of a novel nanoporous catalyst, ZnO@SO3H@Tropine, for the one-pot, three-component synthesis of pyrimido[1,2-a]benzimidazole derivatives. nih.govrsc.org This catalyst is synthesized by functionalizing nanoporous zinc oxide with sulfonic acid and tropine. nih.gov The resulting material features a large surface area and Brønsted acidic sites, which are crucial for its catalytic activity. The synthesis involves the reaction of 2-aminobenzimidazole, an aromatic aldehyde, and malononitrile. The catalyst activates the aldehyde, facilitating a Knoevenagel condensation with malononitrile, followed by a Michael addition of 2-aminobenzimidazole. nih.gov This method provides excellent yields (95–99%) in short reaction times. nih.gov A significant advantage of this catalyst is its reusability; it can be recovered and reused up to five times without a significant loss of its catalytic efficacy. nih.govrsc.org
Another approach involves the use of magnetic nanoparticles as a support for catalysts, such as Fe3O4@SiO2@-proline. This catalyst has been successfully employed for the synthesis of benzoimidazo[1,2-a]pyrimidines in aqueous media, demonstrating high yields and reusability for up to ten cycles. researchgate.net
| Catalyst | Key Features | Yield (%) | Reusability | Reference |
|---|---|---|---|---|
| ZnO@SO3H@Tropine | Nanoporous, Brønsted acidic sites | 95–99 | Up to 5 cycles | nih.govrsc.org |
| Fe3O4@SiO2@-proline | Magnetic, reusable in aqueous media | High | Up to 10 cycles | researchgate.net |
Use of Environmentally Benign Catalysts
The development of environmentally friendly synthetic routes is a major goal in modern chemistry. This has led to the exploration of various benign catalysts for the synthesis of fused benzimidazole systems.
Phosphotungstic acid (HPW) has been identified as a cheap, non-toxic, and highly effective Brønsted acid catalyst for the Groebke–Blackburn–Bienaymé three-component reaction to produce imidazo[1,2-a]pyridines, which are structurally related to pyrido[1,2-a]benzimidazoles. beilstein-journals.org This method provides high yields (up to 99%) with a low catalyst loading (2 mol%) in short reaction times under microwave irradiation. beilstein-journals.org Similarly, phosphoric acid has been used as an eco-friendly homogeneous catalyst for the synthesis of 1,2-disubstituted benzimidazoles, offering excellent yields under mild conditions. rsc.org
Other green approaches include the use of reusable heterogeneous catalysts like layered double hydroxides on a polyacrylic support (PAA-g-LDH), which has been used for the synthesis of pyrimido[1,2-a]-benzimidazoles in the absence of a solvent. nih.gov Metal-free conditions have also been developed, utilizing molecular oxygen as a green oxidant in a dehydrogenation–aromatization process to form pyrido[1,2-a]benzimidazoles. rsc.org Some syntheses have even been achieved without any catalyst, relying on the inherent reactivity of the starting materials under specific conditions. nih.gov
| Catalyst/Method | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Phosphotungstic acid (HPW) | Three-component reaction | Low cost, non-toxic, low catalyst loading | beilstein-journals.org |
| Phosphoric acid | Condensation reaction | Eco-friendly, mild conditions, high yields | rsc.org |
| PAA-g-LDH | Cyclization | Reusable, solvent-free conditions | nih.gov |
| Molecular oxygen | Dehydrogenation-aromatization | Metal-free, green oxidant | rsc.org |
| Catalyst-free | Multicomponent reaction | Avoids catalyst toxicity and cost | nih.gov |
Regioselectivity and Stereochemical Control in Synthesis
Controlling regioselectivity is a significant challenge in the synthesis of substituted heterocyclic compounds. In the case of pyrimido[1,2-a]benzimidazole derivatives, the substitution pattern on the starting materials and the reaction conditions play a crucial role in determining the final product's structure.
For instance, the reaction of monohalogenated 2-aminobenzimidazoles with 3-ethoxycyclobutanones can lead to the formation of regioisomeric products. nih.gov However, when unsubstituted or 5-methyl-substituted 2-aminobenzimidazoles are used, the reaction proceeds regioselectively. nih.gov The choice of catalyst and solvent can also direct the regiochemical outcome. The use of (EtO)3B in acetonitrile has been shown to provide high regioselectivity (98%) in the synthesis of 2-fluoroalkyl-substituted pyrimido[1,2-a]benzimidazoles. nih.gov
A catalyst-free approach for the synthesis of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines from unsymmetrical β-diketones, N-bromosuccinimide, and 2-aminopyrimidine (B69317) has demonstrated excellent regioselectivity. nih.gov The structure of the resulting regioisomer was confirmed through extensive NMR studies. nih.gov
Stereochemical control is also an important consideration, particularly when chiral centers are present in the starting materials or are formed during the reaction. In the synthesis of galeterone (B1683757) derivatives incorporating a pyrimidobenzimidazole scaffold, the reaction of 2-aminobenzimidazoles with 16-dehydropregnenolone (B108158) acetate (B1210297) can result in the formation of D-homoketones as autoxidation products alongside the desired aromatic compounds. nih.gov
Optimization of Reaction Conditions and Efficiency
To maximize the yield and efficiency of the synthesis of this compound and its derivatives, optimization of reaction conditions is essential. Key parameters that are often fine-tuned include temperature, solvent, catalyst loading, and the use of activating techniques like microwave irradiation.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions and improving yields. For example, the synthesis of 1,2-disubstituted benzimidazoles under solvent-free microwave irradiation in the presence of a catalytic amount of Er(OTf)3 was completed in just 5-10 minutes with yields exceeding 96%. mdpi.comnih.gov This represents a significant improvement over conventional heating methods, which often require longer reaction times and may result in lower yields. mdpi.com The optimization of the synthesis of pyrimido[1,2-a]benzimidazoles also showed that using DMF as a solvent under microwave irradiation in the presence of Et3N and MgSO4 was optimal. nih.gov
The effect of temperature is also critical. In some syntheses of 1,2-disubstituted benzimidazoles, increasing the reaction temperature from room temperature to 100°C significantly increased the reaction yield. researchgate.netnih.gov The choice and amount of catalyst are also crucial. Studies have shown that a specific molar percentage of a catalyst, such as Er(OTf)3 (1 mol%), can provide the best results, with higher or lower amounts being less effective. nih.gov
| Parameter Optimized | Method/Condition | Observation | Reference |
|---|---|---|---|
| Reaction Time & Yield | Microwave irradiation vs. Conventional heating | Reaction time reduced from 60 min to 5 min; yield increased from 61.4% to 99.9% | mdpi.com |
| Solvent & Activation | DMF with microwave irradiation | Optimal conditions for synthesis of certain pyrimidobenzimidazoles | nih.gov |
| Temperature | Increase from 60°C to 100°C | Yield increased from 59.6% to 89.7% | researchgate.netnih.gov |
| Catalyst Loading | 1% mol Er(OTf)3 | Found to be the optimal concentration for high yields | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 2 Methylpyrido 1,2 a Benzimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural determination of organic molecules, providing detailed information about the hydrogen and carbon skeletons.
1H NMR Analysis for Proton Environments
The 1H NMR spectrum of pyrido[1,2-a]benzimidazole (B3050246) and its derivatives reveals characteristic chemical shifts for the protons in both the pyridine (B92270) and benzene (B151609) rings. researchgate.net In the parent pyrido[1,2-a]benzimidazole, the proton at the H1 position of the pyridine ring typically appears in the weakest field due to the strong electron-accepting effect of the adjacent nitrogen atom. researchgate.net Conversely, the H2 proton signal is usually found in the strongest field region of the spectrum. researchgate.net Among the aromatic protons of the benzene moiety, the H8 proton exhibits the smallest chemical shift, while the H9 proton is observed at a lower field relative to the other aromatic protons. researchgate.net
For 2-Methylpyrido[1,2-a]benzimidazole, the introduction of the methyl group at the 2-position influences the electronic environment and, consequently, the chemical shifts of the nearby protons. The specific assignment of proton signals is crucial for confirming the substitution pattern.
Table 1: 1H NMR Spectral Data for Related Benzimidazole (B57391) Derivatives Interactive data table available online.
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
|---|---|---|
| 1-Methyl-1H-benzo[d]imidazole | CDCl₃ | 7.82–7.79 (m, 2H), 7.36–7.33 (m, 1H), 7.32–7.27 (m, 2H), 3.77 (s, 3H) rsc.org |
| 1-Benzyl-2-methyl-1H-benzo[d]imidazole | CDCl₃ | 7.73 (d, J = 7.7 Hz, 1H), 7.30–7.15 (m, 6H), 7.02 (d, J = 7.6 Hz, 2H), 5.25 (s, 2H), 2.53 (s, 3H) rsc.org |
| 2-Methyl-1H-benzimidazole | - | Data not explicitly provided in the search results. |
13C NMR Analysis for Carbon Framework
13C NMR spectroscopy provides essential information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in benzimidazole derivatives are well-documented. nih.govrsc.org The tautomeric nature of NH-benzimidazoles can lead to averaged signals for certain carbon atoms in solution due to rapid proton exchange. nih.gov However, in the solid state or in specific solvents, this tautomerism can be slowed or "blocked," allowing for the distinct observation of these carbons. nih.gov
Table 2: 13C NMR Spectral Data for Related Benzimidazole Derivatives Interactive data table available online.
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| 1-Methyl-1H-benzo[d]imidazole | CDCl₃ | 143.40, 143.37, 134.32, 122.77, 121.93, 120.00, 109.22, 30.82 (d, J = 5.1 Hz) rsc.org |
| 1-Benzyl-2-methyl-1H-benzo[d]imidazole | CDCl₃ | 151.76, 142.57, 135.75, 135.36, 128.87, 127.77, 126.09, 122.14, 121.87, 119.02, 109.23, 46.91, 13.91 rsc.org |
| 2-Methyl-1H-benzimidazole | DMSO-d6 | Data available but requires specific extraction from source. spectrabase.com |
Advanced NMR Techniques for Structural Connectivity
To unambiguously assign proton and carbon signals and to determine the connectivity within the molecule, advanced 2D NMR techniques are employed. ipb.pt Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. ipb.ptugm.ac.id For instance, the HMBC spectrum can confirm the position of the methyl group by showing a long-range correlation between the methyl protons and the C2 carbon of the pyrido[1,2-a]benzimidazole core. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities of protons, further aiding in structural confirmation. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-methylbenzimidazole (B154957), a related core structure, shows characteristic absorption bands. researchgate.net The N-H stretching vibrations in benzimidazole linkers are typically observed in the region of 2540-3060 cm⁻¹, though these can overlap with C-H stretching and bending vibrations. researchgate.net The C=N and C=C stretching vibrations in 2-methyl-1H-benzimidazole appear around 1622 cm⁻¹. core.ac.uk
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Liquid Chromatography-Mass Spectrometry (LC/MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. In the context of benzimidazole derivatives, LC-MS, particularly with tandem mass spectrometry (MS/MS), is instrumental for residue analysis and characterization. nih.gov The process involves introducing a sample into a liquid chromatograph to separate its components, which are then ionized and analyzed by a mass spectrometer to determine their mass-to-charge ratio. nih.govresearchgate.net
For benzimidazoles, electrospray ionization (ESI) is a commonly employed technique. nih.govresearchgate.net The selection of characteristic product ions allows for specific detection and quantification using methods like multiple reaction monitoring. nih.gov While specific LC/MS data for this compound is not detailed in the provided results, the general methodology for related benzimidazole compounds involves extraction, solid-phase extraction for cleanup, and subsequent analysis by LC-MS/MS. nih.gov The limits of detection for benzimidazoles can be in the low microgram per kilogram range. nih.gov
Metabolomics studies also utilize ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) to identify and differentiate related compounds in complex mixtures. frontiersin.org The fragmentation patterns observed in the MS/MS spectra are crucial for the structural elucidation of these molecules. frontiersin.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies
Ultraviolet-visible (UV-Vis) spectroscopy is a key method for investigating the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For molecules with conjugated π systems, such as this compound, these transitions, typically π - π* and n - π*, occur in the measurable UV-Vis range. libretexts.org
The absorption spectra of benzimidazole derivatives are influenced by the electronic transitions within the benzimidazolyl and pyridyl rings. researchgate.net The solvent environment can significantly impact the UV-Vis spectra, providing insights into solute-solvent interactions and the presence of different tautomeric or rotameric forms. nih.gov For instance, the study of related benzimidazole compounds has shown that the absorption characteristics are largely due to transitions within the constituent aromatic rings. researchgate.net
In the study of tautomerism, UV-Vis spectroscopy is used to identify and quantify the different tautomers present in equilibrium. medipol.edu.tr The spectra of a compound are often measured in solvents of varying polarity, as well as in acidic and basic media, to observe shifts in the absorption maxima that correspond to the different tautomeric forms. medipol.edu.tr For example, in related pyrido[1,2-a]benzimidazole systems, UV-Vis spectra have been used to determine the predominance of the keto form. medipol.edu.tr
Table 1: Illustrative UV-Vis Spectral Data for a Related Pyrido[1,2-a]benzimidazole-2,4-dione in Various Solvents
| Solvent | Polarity | Absorption Maxima (λmax, nm) |
| Cyclohexane | Nonpolar | Data not available |
| Chloroform | Polar | Data not available |
| Ethanol (B145695) | Polar | Data not available |
| Dimethylsulfoxide | Polar | Data not available |
X-ray Diffraction Analysis for Solid-State Molecular Geometry
X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.netmdpi.com This method provides detailed information on bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's conformation and intermolecular interactions in the solid state. mdpi.comnih.gov
While specific crystallographic data for this compound is not provided, the general approach involves growing single crystals of the compound and analyzing the diffraction pattern of X-rays passing through the crystal. mdpi.com
Studies on Tautomerism and Acidity of Pyrido[1,2-a]benzimidazole Systems
Tautomerism, the dynamic equilibrium between two interconverting constitutional isomers, is a significant feature of many heterocyclic systems, including pyrido[1,2-a]benzimidazoles. fiveable.meencyclopedia.pub These studies are crucial for understanding the reactivity and biological activity of these compounds.
Keto-enol tautomerism involves the interconversion between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). fiveable.melibretexts.org The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of substituents. masterorganicchemistry.com
In systems related to pyrido[1,2-a]benzimidazoles, the keto-enol tautomeric equilibrium has been investigated using spectroscopic methods. medipol.edu.tr For some derivatives, the keto form is found to be the more stable tautomer. medipol.edu.tr The presence of different tautomers can be confirmed by techniques like NMR and UV-Vis spectroscopy, where distinct signals or absorption bands are observed for each form. medipol.edu.trresearchgate.net Computational methods are also employed to calculate the relative energies of the tautomers and predict the equilibrium position. researchgate.net
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For benzimidazole-containing molecules, which possess both acidic (N-H) and basic (pyridinic nitrogen) centers, the determination of pKa values is important for understanding their behavior in physiological environments. ias.ac.innih.gov
The pKa values of benzimidazole derivatives can be determined experimentally through techniques like pH-metric titration and spectrophotometric analysis. medipol.edu.trias.ac.inscielo.org.mx Computational methods, such as density functional theory (DFT), are also used to predict pKa values. nih.govsemanticscholar.org The pKa of protonated benzimidazoles is typically in the range of 5.4-5.8. semanticscholar.org For related pyrido[1,2-a]benzimidazole-2,4-dione, the pKa has been experimentally determined. medipol.edu.tr
Computational and Theoretical Investigations of 2 Methylpyrido 1,2 a Benzimidazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method for investigating the properties of benzimidazole (B57391) derivatives. DFT calculations provide a balance between accuracy and computational cost, making them suitable for studying the geometry, electronic structure, and spectroscopic properties of medium-sized organic molecules like 2-Methylpyrido[1,2-a]benzimidazole.
Geometry Optimization and Electronic Structure
The first step in the theoretical characterization of this compound involves the optimization of its molecular geometry. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311G(d,p)), the lowest energy conformation of the molecule is determined. These calculations typically reveal that the fused pyrido[1,2-a]benzimidazole (B3050246) ring system is nearly planar. researchgate.net The optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from X-ray crystallography when available for similar structures. nih.gov
The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, are also elucidated. For benzimidazole derivatives, the benzimidazole ring generally possesses a planar structure with carboxylate groups that may be oriented out of the plane. mdpi.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
Table 1: Frontier Molecular Orbital Energies for a Representative Benzimidazole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: The values presented are illustrative for a related benzimidazole derivative and may not represent the exact values for this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.delibretexts.org The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions.
In a typical MEP map:
Red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms.
Blue represents regions of positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.
Green denotes regions of neutral potential.
For benzimidazole structures, the MEP map generally shows negative potential around the nitrogen atoms of the imidazole (B134444) ring, making them potential sites for protonation and coordination with metal ions. nih.govresearchgate.net The aromatic rings typically exhibit regions of both positive and negative potential.
Prediction of Spectroscopic Parameters
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental spectra for structural validation. Theoretical calculations of infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra are commonly performed. For instance, the vibrational frequencies calculated by DFT can be correlated with the experimental IR and Raman spectra to assign the vibrational modes of the molecule. Similarly, time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum. nih.govnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities.
For a molecule like this compound, MD simulations can be used to explore its conformational landscape, especially if it has flexible side chains. By simulating the molecule in a solvent environment, one can study its interactions with solvent molecules and identify the most stable conformations. The results of MD simulations can provide information on the flexibility of the ring system and the rotational barriers of substituent groups. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structures. QSPR models are mathematical equations that correlate the structural or physicochemical properties of a set of compounds with a specific property of interest.
While specific QSPR studies on this compound are not widely reported, the general methodology involves calculating a set of molecular descriptors for a series of related benzimidazole derivatives. These descriptors can include constitutional, topological, geometrical, and electronic parameters. A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a model that relates these descriptors to a particular property, such as solubility, boiling point, or biological activity. Such models can be valuable for the rational design of new compounds with desired properties.
3D-QSAR for Molecular Property Influence
Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational methodology used to establish a mathematical correlation between the biological activity of a series of compounds and their 3D physicochemical properties. This approach is instrumental in drug design, offering predictive models that guide the synthesis of more potent and selective molecules. nih.gov For benzimidazole derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov
These models generate contour maps that visualize the impact of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties on biological activity. nih.gov For instance, CoMFA steric and electrostatic contour maps can reveal that bulky substituents in certain positions may enhance or diminish activity, while specific charge distributions are favorable for receptor binding. nih.gov CoMSIA provides a more detailed analysis by including additional fields like hydrophobicity and hydrogen bonding potential, revealing that hydrogen bond donor and acceptor groups at specific positions on the benzimidazole scaffold are crucial for appreciable inhibitory activity. nih.gov
The predictive power of these models is validated through statistical metrics such as the cross-validated correlation coefficient (r²cv) and the predictive correlation coefficient (r²). Studies on various benzimidazole derivatives have yielded robust models with high predictive accuracy. nih.govnih.gov
Table 1: Predictive Accuracy of Ligand-Based 3D-QSAR Models for Benzimidazole Derivatives This table presents data on the predictive power of 3D-QSAR models from a study on benzimidazole derivatives as HCV NS5B polymerase inhibitors.
| Model | Cross-Validated r² (r²cv) | Predictive r² |
|---|---|---|
| CoMFA | 0.630 | 0.734 |
| CoMSIA | 0.668 | 0.800 |
These findings demonstrate that 3D-QSAR models can accurately forecast the inhibitory activity of new compounds and provide reliable guidance for optimizing the structure of benzimidazole derivatives. nih.gov
In silico Prediction of Molecular Interactions and Structural Features
In silico techniques such as molecular docking and molecular dynamics (MD) simulations are essential for predicting how this compound and its analogs interact with biological targets at an atomic level. researchgate.netnih.gov
Molecular Docking Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, such as a protein. rsc.org For benzimidazole derivatives, docking studies have been used to identify key interactions within the active sites of various protein targets, including the Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov These studies reveal crucial binding modes, identifying specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.govmaterialsciencejournal.org For example, docking of 2-methylbenzimidazole (B154957) derivatives into the EGFR crystal structure has helped to verify their binding affinity and decipher the ligand-receptor interaction mechanism. researchgate.net
Molecular Dynamics (MD) Simulations Following molecular docking, MD simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. nih.govresearchgate.net By simulating the motion of atoms and molecules, MD provides insights into the conformational changes and the dynamic behavior of the complex. researchgate.net Key metrics derived from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein-ligand complex from its initial docked pose, indicating the stability of the binding. A stable RMSD plot suggests a good conformational match. researchgate.net
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, helping to identify flexible regions of the protein upon ligand binding. researchgate.net
MD simulations have demonstrated that benzimidazole derivatives can form stable complexes with their target proteins, validating the interactions predicted by docking. nih.govnih.gov
Studies of Photophysical Properties
The unique fused heterocyclic structure of this compound gives rise to interesting photophysical properties, including fluorescence and non-linear optical behavior.
Quantum Yield Calculations
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Pyrido[1,2-a]benzimidazole derivatives are known to exhibit remarkable fluorescence quantum yields. researchgate.net
Derivatives of this scaffold have been developed as fluorescent probes that are highly sensitive and selective for specific analytes, such as pH changes. researchgate.net For example, a probe based on a new pyrido[1,2-a]benzimidazole derivative was synthesized and demonstrated a very high quantum yield of 0.96 in response to acidic pH. researchgate.net The photophysical properties, including absorption and emission maxima, are significantly influenced by the nature and position of substituents on the pyrido[1,2-a]benzimidazole ring. researchgate.net Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to predict excitation energies and oscillator strengths, which correlate with the observed photophysical properties. researchgate.net
Table 2: Representative Fluorescence Quantum Yields of Heterocyclic Fluorophores This table illustrates how substitutions can modulate the quantum yield (Φ) in fluorescent molecules. The data is representative of general trends observed in similar heterocyclic systems.
| Substituent Group 1 | Substituent Group 2 | Quantum Yield (Φ) |
|---|---|---|
| -H | -OMe | 0.28 |
| -OMe | -OMe | 0.46 |
| -CF₃ | -OMe | 0.99 |
Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials have optical properties that change with the intensity of incident light, making them valuable for applications in optoelectronics and photonics. Benzimidazole-based compounds have been investigated for their third-order NLO properties. researchgate.net These properties are typically characterized using the Z-scan technique, which can determine the non-linear absorption coefficient (β), the non-linear refractive index (n₂), and the third-order non-linear susceptibility (χ⁽³⁾). researchgate.net
Studies on crystals of 2-methylbenzimidazole (2-MBMZ), a closely related compound, have shown a third-order susceptibility (χ⁽³⁾) value in the range of 2.6018 × 10⁻⁵ esu. researchgate.net Furthermore, related structures like bis-imidazo[1,2-a]pyridines exhibit significant two-photon absorption (TPA) cross-sections, on the order of 500–800 GM, and high two-photon brightness, making them suitable for applications within the biological imaging window (700–800 nm). researchgate.net
Theoretical calculations are also employed to predict NLO properties, such as the cubic hyperpolarizability (γ). Comparisons between theoretically calculated and experimentally measured values help in understanding the structure-property relationships that govern the NLO response. rsc.org
Table 3: Comparison of Theoretical and Experimental Third-Order NLO Properties This table shows an example of theoretically calculated and experimentally measured cubic hyperpolarizability (γ) for two chalcone (B49325) derivatives, illustrating the methods used to evaluate NLO properties.
| Compound | Theoretical γ (−ω; ω, ω, −ω) (esu) | Experimental γ (esu) |
|---|---|---|
| Derivative 1 | 4.69 × 10⁻³⁴ | 4.35 × 10⁻³⁴ |
| Derivative 2 | 2.68 × 10⁻³⁴ | 3.78 × 10⁻³⁴ |
Chemical Reactivity and Mechanistic Studies of 2 Methylpyrido 1,2 a Benzimidazole
Nucleophilic Reactions
The nucleophilic character of the pyrido[1,2-a]benzimidazole (B3050246) system, particularly the nitrogen atoms, plays a crucial role in its synthetic transformations. Amino groups attached to the core and the nucleophilicity of the ring nitrogen itself drive many condensation and cyclization reactions.
The carbonitrile group is a key functional group in the synthesis of certain pyrido[1,2-a]benzimidazole derivatives. In a multi-component reaction involving pyridine (B92270), chloroacetonitrile, malononitrile (B47326), and an aromatic aldehyde, polysubstituted pyrido[1,2-a]benzimidazole derivatives are formed. researchgate.net The proposed mechanism involves the initial formation of polysubstituted benzenes, which then undergo substitution and annulation with the pyridine ring. researchgate.net
Another example highlights the reaction of chromonecarbonitrile with 2-aminobenzimidazole (B67599). This reaction proceeds through the opening of the γ-pyrone ring, followed by a cycloaddition to the nitrile group, ultimately forming the pyrimidobenzimidazole structure. nih.gov In a different synthetic approach, a Michael addition occurs where a ring nitrogen atom of 2-aminobenzimidazole attacks a 2-arylidenemalononitrile intermediate, which is formed from the Knoevenagel condensation of an aldehyde and malononitrile. nih.gov This step is followed by intermolecular cyclization to yield the final pyrimido[1,2-a]benzimidazole (B3050247) product. nih.gov
Interactive Table: Nucleophilic Reactions Involving Carbonitrile Groups
| Reactants | Key Step | Product Type | Reference |
|---|---|---|---|
| Pyridine, Chloroacetonitrile, Malononitrile, Aromatic Aldehyde | Annulation reaction | Polysubstituted pyrido[1,2-a]benzimidazoles | researchgate.net |
| Chromonecarbonitrile, 2-Aminobenzimidazole | Cycloaddition to nitrile group | Pyrimidobenzimidazole | nih.gov |
| 2-Aminobenzimidazole, 2-Arylidenemalononitrile | Michael addition | Pyrimido[1,2-a]benzimidazole | nih.gov |
The amino group, particularly in the precursor 2-aminobenzimidazole, is fundamental to the construction of the pyrido[1,2-a]benzimidazole system. The reaction of 2-aminobenzimidazoles with α,β-unsaturated carbonyl compounds is a common method for preparing pyrimido[1,2-a]benzimidazoles. nih.gov For instance, reacting 2-aminobenzimidazole with an unsaturated ketone derivative in ethanol (B145695) under basic catalysis leads to the target compound in good yield. nih.gov Similarly, multicomponent reactions involving 2-aminobenzimidazole, an aldehyde, and an active methylene (B1212753) compound like N-(substituted phenyl)-3-oxobutanamide can produce complex dihydropyrimido[1,2-a]benzimidazole derivatives through cyclocondensation. amazonaws.com The higher nucleophilicity of the benzimidazole (B57391) nitrogen atom often facilitates intramolecular N-acylation, which is a key step in these cyclizations. nih.gov
Reduction and Oxidation Reactions
Reduction and oxidation reactions are integral to the synthesis of the pyrido[1,2-a]benzimidazole core and its derivatives. researchgate.net One synthetic route involves the reduction of a nitrobenzene (B124822) precursor, followed by cyclization. researchgate.net
Electrochemical oxidation provides a direct method for forming the pyrido[1,2-a]benzimidazole ring system. The oxidation of 2,4,6-tri-t-butylaniline in acetonitrile (B52724) in the presence of pyridine leads to the formation of 6,8-di-t-butylpyrido[1,2-a]benzimidazole. rsc.org Furthermore, many oxidative transformations leading to this heterocyclic system can be performed under metal-free conditions, utilizing thermal, photochemical, or electrochemical methods. researchgate.net
In the modification of existing pyrimido[1,2-a]benzimidazole systems, reactions such as the hydrolysis of a trichloromethyl group to a hydroxyl group, followed by bromodeoxygenation, have been reported. nih.gov
Intramolecular Cyclization Mechanisms
Intramolecular cyclization is a key strategy for constructing the fused ring system of pyrido[1,2-a]benzimidazoles. A notable example is the intramolecular [4+2] cycloaddition of N-(2-propenylideneaminophenyl)ketenimines. In this periselective reaction, the C=C bond of the ketenimine acts as the 2π-electron component, and the α,β-unsaturated imine serves as the 4π-electron component to form the pyrido[1,2-a]benzimidazole skeleton. researchgate.net
Other important intramolecular cyclization mechanisms include:
SNAr Process : Treating 2-aminobenzimidazoles with 2-haloaroyl chlorides initially leads to acylation of a nitrogen atom. Subsequent heating triggers an intramolecular nucleophilic aromatic substitution (SNAr) to form the pyrimidine (B1678525) ring, yielding benzimidazo[2,1-b]quinazolin-12(6H)-ones and related structures. nih.gov
Buchwald-Hartwig C–N Coupling : Palladium(II)-catalyzed intramolecular C–N coupling between a C(3) amino group and an N(2) 2-bromophenyl group has been used to synthesize tetracyclic C(3)-aminoisoindolinones containing the pyrido[1,2-a]benzimidazole motif in excellent yields. researchgate.net
Radical Cyclization : A nonchain process involving the intramolecular addition of benzylic radicals onto the central carbon of a ketenimine function results in a 5-exo-dig cyclization to produce 2-alkyl indoles, showcasing the utility of radical-mediated cyclizations in related heterocyclic syntheses. researchgate.net
Interactive Table: Intramolecular Cyclization Mechanisms
| Mechanism Type | Reactant/Precursor | Key Features | Reference |
|---|---|---|---|
| [4+2] Cycloaddition | N-(2-propenylideneaminophenyl)ketenimine | Periselective; Ketenimine C=C bond is the 2π component. | researchgate.net |
| SNAr | Acylated 2-aminobenzimidazole | Formation of a pyrimidine ring by heating. | nih.gov |
| Buchwald-Hartwig Coupling | C(3)-amino, N(2) 2-bromophenyl substituted precursor | Palladium(II)-catalyzed C–N bond formation. | researchgate.net |
Reaction Pathway Elucidation
Understanding the reaction pathways and the intermediates involved is critical for optimizing the synthesis of 2-methylpyrido[1,2-a]benzimidazole and its analogs.
The elucidation of reaction mechanisms often involves the identification of transient intermediates. In the synthesis of azeto[1,2-a]benzimidazoles and 2-(α-styryl)benzimidazoles from N-[(2-benzylideneamino)phenyl]-C-methylketenimines, a two-step mechanism is proposed that proceeds through two stereoisomeric conjugated betaines as intermediates. researchgate.net
In multicomponent reactions catalyzed by acids, intermediate formation dictates the final product. For example, in the synthesis of pyrimido[1,2-a]benzimidazoles, an acidic catalyst activates an aromatic aldehyde, which then reacts with malononitrile via Knoevenagel condensation to produce a 2-arylidenemalononitrile intermediate. nih.gov This is followed by a Michael addition and cyclization. nih.gov The synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamines and aldehydes is believed to proceed through the formation of a bis-imine intermediate, which then undergoes rearrangement and a 1,3-hydride shift. researchgate.net
The stability of intermediates can also be a decisive factor in the reaction outcome. In the synthesis of alkyl 2-chloropyrimido[1,2-a]benzimidazole-3-carboxylates from squaric acid chloride, the reaction proceeds effectively in various alcohols. However, in aprotic solvents like acetonitrile or THF, the reaction mixture undergoes resinification due to the extreme instability of the squaric acid derivative and the resulting intermediates. nih.gov
Electron Transfer Processes
The chemical reactivity of this compound and its derivatives is significantly influenced by electron transfer processes, which are fundamental to their synthesis and photophysical properties. The core structure, a conjugated planar system, exhibits notable photophysical characteristics and sees application in optoelectronics as phosphors and fluorescent dyes. nih.gov The system can be part of a donor-π-acceptor (D-π-A) molecular architecture. researchgate.net In such a configuration, the methyl group (-CH3) at the 2-position acts as a typical electron-donating substituent. researchgate.net This, in conjunction with the π-conjugated system and an electron-acceptor unit elsewhere on the molecule, can facilitate directional electron migration, leading to intramolecular charge transfer. researchgate.net
In certain synthetic preparations of related benzimidazole structures, the mechanism involves the catalyst activating an imine intermediate to accept an electron, highlighting the role of electron transfer in the formation of the heterocyclic ring. nih.gov Furthermore, studies on fluorescent benzimidazole derivatives show that the emitting singlet states possess a charge transfer (CT) character in both polar and non-polar environments. rsc.org The existence of excited-state intramolecular proton transfer (ESIPT) has also been evidenced by analysis of HOMO and LUMO orbitals in specific hydroxy-substituted benzimidazole derivatives. rsc.org
Role of Specific Reaction Conditions (e.g., Photo-stimulation, Catalysis)
The synthesis and transformation of the pyrido[1,2-a]benzimidazole scaffold are highly dependent on specific reaction conditions, with catalysis and photostimulation playing crucial roles in directing reaction pathways and improving efficiency.
Upon photostimulation with UV light, the parent benzimidazole molecule, isolated in an argon matrix, undergoes isomerization through two distinct pathways: fixed-ring and ring-opening reactions. nih.govresearchgate.net The fixed-ring channel involves the cleavage of the N-H bond, forming a benzimidazolyl radical and a hydrogen atom. nih.govresearchgate.net The ring-opening pathway leads to the cleavage of the five-membered imidazole (B134444) ring to yield 2-isocyanoaniline. nih.govresearchgate.net This dual photochemistry places benzimidazole in an intermediate position between indole, which shows only fixed-ring photochemistry, and benzoxazole, which exhibits only ring-opening reactions. nih.govresearchgate.net
Catalysis is instrumental in the synthesis of pyrido[1,2-a]benzimidazoles and related structures, enabling reactions under milder conditions and with higher yields. A variety of catalysts have been employed, demonstrating the versatility of this approach. Lewis acids such as Boron trifluoride etherate (BF₃·Et₂O) have been used to catalyze the chemoselective reaction of 2-aminobenzimidazoles with 3-ethoxycyclobutanones. nih.gov Brønsted acids like p-Toluenesulfonic acid (p-TsOH) are effective in synthesizing derivatives via reaction with compounds like 16-dehydropregnenolone (B108158) acetate (B1210297) in refluxing acetonitrile. nih.gov
Heterogeneous catalysts are also prominent, offering advantages like reusability and simplified work-up procedures. A highly active reusable catalyst based on heterogeneous layered double hydroxides on a polyacrylic support (PAA-g-LDH) has been used for preparing pyrimido[1,2-a]benzimidazoles from 2-aminobenzimidazoles and α,β-unsaturated carbonyl compounds, with yields exceeding 85% under solvent-free conditions. nih.gov More recently, a novel nanoporous catalyst, ZnO@SO3H@Tropine, has been developed for the one-pot, three-component synthesis of pyrimido[1,2-a]benzimidazole derivatives, achieving high yields (95–99%) in short reaction times. nih.govrsc.org This catalyst is reusable for up to five cycles without significant loss of activity. nih.govrsc.org Other catalytic systems include copper-catalyzed reactions for preparing 1,2-substituted benzimidazoles and cobalt(II) hydroxide (B78521) for the synthesis of fluorescent benzimidazole derivatives. rsc.orgnih.gov
| Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| BF₃·Et₂O (Lewis Acid) | Chemoselective reaction of 2-aminobenzimidazoles with 3-ethoxycyclobutanones | Formation of regioisomeric products with monohalogenated substrates. | nih.gov |
| p-TsOH (Brønsted Acid) | Synthesis of pyrimidobenzimidazole-containing galeterone (B1683757) derivatives | Reaction conducted in dry MeCN under reflux. | nih.gov |
| PAA-g-LDH | Reaction of 2-aminobenzimidazoles with α,β-unsaturated carbonyl compounds | Highly active, reusable heterogeneous catalyst; >85% yields without solvent. | nih.gov |
| ZnO@SO3H@Tropine | One-pot three-component synthesis of pyrimido[1,2-a]benzimidazoles | Nanoporous, reusable catalyst; yields 95–99%; short reaction times. | nih.govrsc.org |
| Copper(I) Iodide (CuI) | Three-component coupling for 1,2-substituted benzimidazoles | Effective for creating diverse substitutions on the benzimidazole core. | nih.gov |
| Cobalt(II) Hydroxide | Synthesis of fluorescent benzimidazole derivatives | Highly efficient catalyst for producing fluorescent compounds. | rsc.org |
Influence of Substituents on Reaction Kinetics and Selectivity
Substituents on the pyrido[1,2-a]benzimidazole ring system exert a profound influence on reaction kinetics and the selectivity of chemical transformations. The electronic nature and position of these groups can direct the course of a reaction, alter reaction rates, and determine the final product distribution.
The effect of substituents is clearly observed in electrophilic aromatic substitution (SEAr) reactions. For instance, a study on the nitration of 7-trifluoromethylpyrido[1,2-a]benzimidazole, which contains a meta-directing trifluoromethyl group, surprisingly resulted in substitution at the H8 position rather than the expected H9 position. jraic.comresearchgate.net This indicates that the inherent reactivity of the heterocyclic system can override the directing effects of the substituent. jraic.com Changing the substituent from a meta-director to an ortho/para-director did not alter this selectivity for electrophilic substitution. researchgate.net
The reactivity of the molecule is also highly dependent on the nature of the substituent. The acylation of an amino-substituted pyrido[1,2-a]benzimidazole (amine 2c) proceeds much more readily than that of a derivative containing a trifluoromethyl group. jraic.com The amino derivative reacts with propionic anhydride (B1165640) at room temperature within one hour to give a 96% yield, whereas the trifluoromethyl-substituted analogue requires heating at 100 °C for two hours to achieve a 79% yield. jraic.com
In the synthesis of 1,2-substituted benzimidazoles, the electronic effects of substituents (R¹) on the N-acyl group of o-phenylenediamines, such as 4-Me, 4-OMe, and 4-F, were found to have only a slight influence on the reaction efficiency, with yields remaining high (86-90%). nih.gov However, steric effects were observed to impact yields more significantly. nih.gov Furthermore, in the context of antioxidant activity, the introduction of electron-donating substituents is crucial. researchgate.net Computational analysis has shown that antioxidative properties are enhanced by N-alkylation of the imidazole nitrogen or by adding electron-donating groups to a distal phenyl unit, with N,N-dialkylamines being more effective than methoxy (B1213986) groups. researchgate.net
| Substituent | Position | Reaction | Observed Effect on Kinetics/Selectivity | Reference |
|---|---|---|---|---|
| -CF₃ (Trifluoromethyl) | 7 | Nitration (SEAr) | Substitution occurs at the H8 position, contrary to the expected meta-direction to H9. | jraic.comresearchgate.net |
| -NH₂ (Amino) | 7 | Acylation | High reactivity; reaction with propionic anhydride proceeds at room temperature in 1 hr (96% yield). | jraic.com |
| -CF₃ (Trifluoromethyl) | 7 | Acylation | Lower reactivity; requires heating at 100°C for 2 hrs (79% yield). | jraic.com |
| 4-Me, 4-OMe, 4-F | On N-acyl group of o-phenylenediamine (B120857) | Benzimidazole synthesis | Slight influence on reaction yield (86-90%). | nih.gov |
| N,N-dialkylamines | On distant phenyl unit | Antioxidant activity | Strongly enhances antioxidative properties, more so than methoxy groups. | researchgate.net |
Derivatization and Structural Modification of 2 Methylpyrido 1,2 a Benzimidazole Scaffold
Strategies for Diversification of the Core Structure
The diversification of the 2-methylpyrido[1,2-a]benzimidazole scaffold is primarily achieved through various synthetic strategies that allow for the introduction of a wide range of substituents and functional groups at different positions of the heterocyclic system. These strategies often involve multi-component reactions and cyclocondensation reactions. nih.govnih.gov
One prominent strategy involves the reaction of 2-aminobenzimidazoles with β-dicarbonyl compounds or their equivalents. For instance, the condensation of 2-aminobenzimidazole (B67599) with various diketones can lead to the formation of the pyrido[1,2-a]benzimidazole (B3050246) ring system. nih.gov Another versatile approach is the use of multicomponent reactions, which allow for the one-pot synthesis of complex derivatives from simple starting materials. A novel one-pot, four-component reaction of pyridine (B92270) or 3-picoline, chloroacetonitrile, malononitrile (B47326), and an aromatic aldehyde has been developed to efficiently produce polysubstituted pyrido[1,2-a]benzimidazole derivatives. nih.gov
Furthermore, the core structure can be diversified by starting with substituted 2-aminobenzimidazoles. The use of monohalogenated 2-aminobenzimidazoles can lead to the formation of regioisomeric products, offering another layer of structural diversity. nih.gov The reaction conditions, such as the choice of solvent and catalyst, also play a crucial role in directing the regioselectivity of these reactions. nih.gov
Table 1: Synthetic Strategies for Diversification
| Strategy | Reactants | Key Features |
| Cyclocondensation | 2-Aminobenzimidazoles and β-dicarbonyl compounds | Direct formation of the core scaffold. |
| Multicomponent Reaction | Pyridine, chloroacetonitrile, malononitrile, aromatic aldehyde | One-pot synthesis of polysubstituted derivatives. nih.gov |
| Use of Substituted Precursors | Halogenated 2-aminobenzimidazoles | Leads to regioisomeric products. nih.gov |
Introduction of Diverse Functionalities
The introduction of various functional groups onto the this compound scaffold is a critical aspect of its derivatization, allowing for the fine-tuning of its physicochemical and biological properties.
The incorporation of alkyl, cycloalkyl, and heterocyclic moieties can be achieved through several synthetic routes. For example, 2-alkyl-1H-benzimidazoles can be synthesized from the reaction of o-phenylenediamine (B120857) (OPDA) with various aldehyde derivatives. researchgate.net The introduction of a furan (B31954) moiety has been demonstrated in the synthesis of 2-et-1-((2-furylmethyl)amino)-3-methylpyrido(1,2-a)benzimidazole-4-carbonitrile. sigmaaldrich.com Furthermore, the reaction of 2-aminobenzimidazoles with 3-ethoxycyclobutanones, catalyzed by a Lewis acid, has been used to synthesize a number of pyrimido[1,2-a]benzimidazole (B3050247) derivatives. nih.gov
The electronic properties of the pyrido[1,2-a]benzimidazole system can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The presence of EDGs, such as methoxy (B1213986) (-OCH3) groups, or EWGs, like nitro (-NO2) or cyano (-CN) groups, can significantly influence the molecule's reactivity and biological activity. nih.gov For instance, the introduction of a trifluoromethyl group (-CF3), a strong EWG, has been shown to impact the inhibitory activity of related benzimidazole (B57391) derivatives. nih.govresearchgate.net The synthesis of derivatives bearing these groups often starts from appropriately substituted o-phenylenediamines or through subsequent functionalization of the benzimidazole ring. tsijournals.com
Halogenation is a common strategy to modify the electronic and lipophilic character of the scaffold. nih.gov Electrophilic bromination of 5(6)-(formylamino)benzimidazole occurs regioselectively to yield 4(7)-bromo-5(6)-(formylamino)benzimidazole. chem-soc.si The synthesis of halogenated benzimidazoles can also be achieved by starting with halogenated precursors. For example, the reaction of monohalogenated 2-aminobenzimidazoles can be used to introduce halogen atoms into the final pyrido[1,2-a]benzimidazole structure. nih.gov Lewis acids are often employed as catalysts in electrophilic aromatic substitution reactions like halogenation. khanacademy.org
Modifications at Key Positions (C-1, C-2, C-3, C-4, Benzimidazole Ring)
Systematic modifications at various positions of the pyrido[1,2-a]benzimidazole scaffold have been explored to establish structure-activity relationships.
C-1 and C-3 Positions: The C-1 and C-3 positions of the pyrido[1,2-a]benzimidazole ring can be substituted. For example, in the synthesis of 2-et-1-((2-furylmethyl)amino)-3-methylpyrido(1,2-a)benzimidazole-4-carbonitrile, a methyl group is present at the C-3 position and an amino-linked furylmethyl group at the C-1 position. sigmaaldrich.com
C-2 Position: The C-2 position, originating from the methyl group of the parent compound, is a common site for modification. The synthesis of 2-substituted benzimidazoles is often achieved by the condensation of o-phenylenediamine with various carboxylic acids or aldehydes. researchgate.net For instance, 2-methyl-1H-benzimidazole can be obtained by reacting o-phenylenediamine with acetic acid. researchgate.net
C-4 Position: The C-4 position can also be functionalized. For example, a carbonitrile group has been introduced at the C-4 position in some derivatives. sigmaaldrich.com
Benzimidazole Ring: Modifications on the benzimidazole ring are typically achieved by using substituted o-phenylenediamines as starting materials. tsijournals.com This allows for the introduction of a variety of substituents, including halogens, nitro groups, and alkyl groups, at the 5- and 6-positions of the benzimidazole moiety. chem-soc.sinih.gov For example, 5-nitrobenzimidazoles have been synthesized and show interesting biological activities. nih.gov
Table 2: Key Positional Modifications and Introduced Substituents
| Position | Example Substituent | Reference |
| C-1 | (2-furylmethyl)amino | sigmaaldrich.com |
| C-2 | Aryl groups, Mercaptomethyl | researchgate.net |
| C-3 | Methyl | sigmaaldrich.com |
| C-4 | Carbonitrile | sigmaaldrich.com |
| Benzimidazole Ring (C-5/C-6) | Nitro, Chloro, Fluoro, Methyl | nih.govnih.gov |
Molecular Hybridization Approaches
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced or synergistic biological activity. monash.edu In the context of the pyrido[1,2-a]benzimidazole scaffold, this approach has been explored by linking it to other biologically active heterocyclic systems. For example, the fusion of a pyrimidine (B1678525) ring to the benzimidazole core to form pyrimido[1,2-a]benzimidazoles is a form of molecular hybridization. nih.gov Another approach involves creating hybrids of benzimidazole and pyrazole, which have shown promising anti-inflammatory and radical-scavenging activities. monash.edu This strategy aims to leverage the distinct biological profiles of each constituent moiety to develop novel therapeutic agents. The synthesis of these hybrids often involves multi-step reaction sequences to link the different heterocyclic units. monash.edu
Design Principles for Modulating Chemical Properties
The strategic derivatization of the this compound scaffold is a key approach to fine-tuning its chemical properties. These modifications are instrumental in optimizing the molecule's behavior for various applications, including enhancing its biological activity and improving its suitability for material science purposes. The primary chemical properties that can be modulated through structural modifications include lipophilicity, electronic properties, and solubility. The design principles for these modulations are largely guided by the extensive research on the broader benzimidazole and pyrimido[1,2-a]benzimidazole families of compounds.
Lipophilicity Modulation
Lipophilicity, a measure of a compound's affinity for a non-polar environment, is a critical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. mdpi.com The lipophilicity of this compound derivatives can be systematically altered by the introduction of various functional groups.
Table 1: Illustrative Examples of Substituent Effects on Lipophilicity
| Base Scaffold | Substituent | Position | Expected Change in Lipophilicity | Rationale |
| This compound | -CH2CH3 (Ethyl) | 7 | Increase | Addition of a non-polar alkyl group. |
| This compound | -Cl (Chloro) | 8 | Increase | Halogens are lipophilic. |
| This compound | -OH (Hydroxyl) | 9 | Decrease | Introduction of a polar hydroxyl group capable of hydrogen bonding. |
| This compound | -NO2 (Nitro) | 7 | Slight Increase/Variable | The nitro group is polar but can also contribute to lipophilicity depending on the overall molecular context. |
| This compound | -C6H5 (Phenyl) | 4 | Significant Increase | Addition of a large, non-polar aromatic ring. |
Note: The expected changes are qualitative and based on established principles of medicinal chemistry. Actual values would be determined experimentally using methods like reversed-phase high-performance liquid chromatography (RP-HPTLC). nih.gov
Electronic Property Modulation
The electronic properties of the this compound scaffold, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be precisely tuned through the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). sciepub.com These modifications can influence the molecule's reactivity, photophysical properties, and its ability to interact with biological targets. nih.gov
Electron-donating groups, such as alkyl (-CH3, -C2H5), alkoxy (-OCH3), and amino (-NH2) groups, increase the electron density of the aromatic system, generally raising the HOMO energy level. Electron-withdrawing groups, like nitro (-NO2), cyano (-CN), and haloalkyl (-CF3) groups, decrease the electron density, which typically lowers both the HOMO and LUMO energy levels. sciepub.com
Table 2: Impact of Substituents on Electronic Properties
| Base Scaffold | Substituent | Position | Electronic Effect | Expected Impact on HOMO/LUMO |
| This compound | -OCH3 | 8 | Electron-Donating | Raise HOMO energy |
| This compound | -CN | 7 | Electron-Withdrawing | Lower LUMO energy |
| This compound | -F (Fluoro) | 9 | Electron-Withdrawing (Inductive) | Lower HOMO and LUMO energies |
| This compound | -N(CH3)2 | 8 | Strong Electron-Donating | Significantly raise HOMO energy |
| This compound | -CF3 | 7 | Strong Electron-Withdrawing | Significantly lower LUMO energy |
Note: These predictions are based on theoretical studies and experimental observations on related benzimidazole systems. sciepub.com
Solubility Modulation
The solubility of this compound derivatives, particularly in aqueous media, is a critical factor for many applications, especially in drug development. The inherent planarity and aromaticity of the scaffold can lead to poor water solubility. sigmaaldrich.com Strategic modifications can be made to improve this property.
The introduction of ionizable groups, such as carboxylic acids or amines, can significantly enhance aqueous solubility, especially at physiological pH. Additionally, the incorporation of polar, non-ionizable groups like hydroxyls, amides, or short polyether chains can improve solubility through increased hydrogen bonding with water molecules. Masking a less soluble parent compound as a more soluble prodrug, for example, by creating a phosphate (B84403) or ester derivative, is another common strategy.
Table 3: Strategies for Modulating Aqueous Solubility
| Base Scaffold | Modification Strategy | Specific Example | Expected Outcome |
| This compound | Introduction of an acidic group | Addition of a -COOH group at position 8 | Increased solubility in basic solutions. |
| This compound | Introduction of a basic group | Addition of a -CH2-N(CH3)2 group at position 4 | Increased solubility in acidic solutions. |
| This compound | Attachment of a polar side chain | Addition of a -(CH2)2-OH group at the N-1 position | Increased solubility through hydrogen bonding. |
| This compound | Formation of a salt | Protonation of a basic nitrogen with HCl | Formation of a more soluble hydrochloride salt. |
Advanced Research Applications in Chemical Sciences Involving 2 Methylpyrido 1,2 a Benzimidazole
Building Blocks in Complex Organic Synthesis
The 2-Methylpyrido[1,2-a]benzimidazole core serves as a versatile building block in the construction of more complex organic molecules. Its fused ring system provides a rigid and planar structure that can be strategically modified to access a diverse range of derivatives with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net
The synthesis of pyrido[1,2-a]benzimidazoles and their derivatives has attracted considerable interest from organic chemists due to their utility in interdisciplinary branches of chemistry. researchgate.net The fusion of a pyridine (B92270) and a benzimidazole (B57391) ring creates a unique scaffold that can be further functionalized to generate libraries of compounds for various screening purposes. researchgate.net For instance, the development of novel synthetic methods, including metal-mediated and metal-free reactions, has expanded the accessibility of this heterocyclic system. researchgate.netrsc.org The ability to introduce various substituents onto the pyrido[1,2-a]benzimidazole (B3050246) core allows for the fine-tuning of its chemical and physical properties, making it a valuable synthon for creating elaborate molecular architectures. researchgate.net
Applications in Materials Science
The unique photophysical properties of this compound and its derivatives have led to their exploration in the field of materials science, particularly in the development of novel materials with tailored properties and as fluorescent dyes and phosphors.
Development of Novel Materials with Tailored Properties
The conjugated and planar structure of annulated benzimidazoles, including the pyrido[1,2-a]benzimidazole system, imparts them with relevant photophysical properties that are advantageous for applications in optoelectronics. nih.gov These compounds are of interest for creating materials with specific electronic and optical characteristics. The ability to modify the core structure allows for the tuning of properties such as light absorption and emission, making them suitable for use in organic luminophores and other optoelectronic devices. researchgate.net The inherent stability of the benzimidazole ring system also contributes to the durability of materials derived from it. nih.gov
Derivatives of pyrido[1,2-a]benzimidazole have been investigated for their potential in creating novel materials. For example, the synthesis of new pyrido[1,2-a]benzimidazole-containing 1,3,4-oxadiazole (B1194373) derivatives has been explored for their electro-active and opto-active properties. researchgate.net The combination of the electron-accepting nature of the oxadiazole ring with the fluorescent pyrido[1,2-a]benzimidazole core can lead to materials with enhanced quantum yields, which are desirable for applications in organic electronics. researchgate.net
Use as Fluorescent Dyes and Phosphors
The inherent fluorescence of the pyrido[1,2-a]benzimidazole scaffold makes it a promising candidate for the development of fluorescent dyes and phosphors. researchgate.netnih.gov These materials find applications in various fields, including textile and polymer industries. nih.gov The emission properties of these compounds can be influenced by the introduction of different functional groups onto the heterocyclic core. researchgate.net
Research has shown that the fluorescence characteristics of pyrido[1,2-a]benzimidazole derivatives are markedly influenced by the presence of substituents such as phenyl and methyl groups. researchgate.net The absorption and emission maxima of these compounds can be tuned, with some derivatives exhibiting intense absorption around 250 nm and emission maxima around 460 nm in dichloromethane. researchgate.net This tunability allows for the design of fluorescent dyes with specific colors and properties for various applications. nih.govnih.gov
Chemical Probes and Sensors
The fluorescent properties of this compound derivatives have been harnessed for the development of chemical probes and sensors for environmental monitoring and pH sensing.
Fluorescent Probes for Environmental Monitoring
The development of chemosensors for the detection of various ions and molecules is a significant area of research. Pyrido[1,2-a]benzimidazole derivatives have been utilized as the fluorophore component in the design of such sensors. Their ability to exhibit changes in fluorescence upon binding with specific analytes makes them suitable for this purpose.
For example, a fluorescent chemosensor based on a benzimidazole derivative has been developed for the selective and sensitive detection of Cu²⁺ ions. nih.gov While this specific example does not use the this compound core directly, it highlights the utility of the broader benzimidazole family in sensor applications. The principles of fluorescence quenching or enhancement upon ion binding can be applied to pyrido[1,2-a]benzimidazole-based systems as well. researchgate.net Furthermore, imidazo[1,2-a]pyridine-based sensors have been successfully developed for the detection of fluoride (B91410) ions, demonstrating the versatility of this class of compounds in environmental sensing. nih.govrsc.org
pH-Sensitive Fluorescent Probes
The development of pH-sensitive fluorescent probes is crucial for various biological and chemical applications. Derivatives of pyrido[1,2-a]benzimidazole have shown promise in this area. A simple fluorescent probe based on a new pyrido[1,2-a]benzimidazole derivative has been synthesized and characterized, which responds to acidic pH with a high quantum yield and fast response time. researchgate.net
This particular probe exhibits a pKa of 5.18, making it suitable for sensing in acidic environments. researchgate.net The mechanism of the fluorescence response is based on the change in the intramolecular charge transfer (ICT) process upon protonation. researchgate.net Such probes have been successfully used to monitor intracellular H⁺ ions. researchgate.net The development of ratiometric two-photon fluorescent probes derived from benzimidazole for monitoring acidic pH values in living cells and tissues further underscores the potential of this heterocyclic system in designing advanced pH sensors. nih.gov
Metal Ion Detection (e.g., Hg2+, Al3+) via Fluorescent Chemosensors
The detection of environmentally and biologically significant metal ions is a critical area of research. This compound and its derivatives have emerged as promising candidates for the development of fluorescent chemosensors due to their inherent fluorescence and the ability to chelate with metal ions, leading to discernible changes in their optical properties.
Mercury Ion (Hg2+) Detection:
Derivatives of the broader benzimidazole class, to which this compound belongs, have been successfully synthesized to act as selective fluorescent chemosensors for mercury(II) ions. researchgate.net For instance, a benzimidazole-appended Schiff base-based fluorescent chemosensor, MBIA, demonstrates a "turn-off" fluorescence response in the presence of Hg2+ ions. researchgate.net This change is visually apparent as a color shift from colorless to pale yellow. researchgate.net The high binding affinity of MBIA for Hg2+ is indicated by a binding constant of 2.19 ± 0.55 × 10⁷ M⁻¹, with a detection limit of 2.80 × 10⁻⁷ M. researchgate.net The sensing mechanism involves the formation of a 2:1 complex between MBIA and Hg2+. researchgate.net Other novel fluorescent probes have also been developed that exhibit a significant enhancement in fluorescence intensity upon binding with Hg2+, enabling the detection of this ion in biological systems like breast cancer cells. nih.gov The detection limits for some of these probes are as low as 1.34 × 10⁻⁸ M and 1.56 × 10⁻⁸ M. nih.gov The interaction often involves a 1:1 binding stoichiometry, leading to a visible color change from colorless to pink. nih.gov
Aluminum Ion (Al3+) Detection:
Pyrido[1,2-a]benzimidazole-based fluorescent sensors have also been designed for the detection of aluminum ions (Al3+). A sulfonate-based chemosensor demonstrated the ability to monitor Al3+ through changes in its fluorescence emission. rsc.org This sensor was successfully utilized for the quantification and imaging of Al3+ in water samples and living cells. rsc.org Another dual-functional fluorescent sensor was developed to detect Al3+ in a methanol (B129727) buffer solution with a detection limit of 1.45 × 10⁻⁷ M. rsc.org
Table 1: Fluorescent Chemosensors Based on Benzimidazole Scaffolds for Metal Ion Detection
| Target Ion | Sensor Type | Detection Principle | Detection Limit | Reference |
|---|---|---|---|---|
| Hg2+ | Benzimidazole-appended Schiff base (MBIA) | Fluorescence quenching | 2.80 × 10⁻⁷ M | researchgate.net |
| Hg2+ | Triazolyl benzaldehyde-rhodamine 6G (CH3-R6G) | Fluorescence enhancement | 1.34 × 10⁻⁸ M | nih.gov |
| Hg2+ | Triazolyl benzaldehyde-rhodamine 6G (CN-R6G) | Fluorescence enhancement | 1.56 × 10⁻⁸ M | nih.gov |
| Al3+ | Sulfonate-based chemosensor | Fluorescence emission change | Not specified | rsc.org |
| Al3+ | Imidazo[2,1-b]thiazole-based sensor (X) | Fluorescence enhancement | 1.45 × 10⁻⁷ M | rsc.org |
Investigating Cellular Pathways through Chemical Probes for Mechanism Elucidation
The ability of this compound derivatives to interact with biological systems has led to their use as chemical probes for elucidating cellular mechanisms. Their fluorescent properties are particularly advantageous for imaging and tracking within living cells.
Research has shown that fluorescent probes derived from benzimidazoles can be used for imaging metal ions like Hg2+ in living breast cancer cells. nih.gov This capability allows for the micro-detection of these ions in vivo, providing insights into their roles in cellular processes and pathologies. nih.gov Furthermore, some benzimidazole-based fluorescent probes and their metal complexes have demonstrated significant anticancer activity against cell lines such as HeLa (human cervical cancer) and A549 (human lung adenocarcinoma). researchgate.net This dual functionality of sensing and biological activity makes them valuable tools for investigating the mechanisms of both metal ion homeostasis and cancer progression. researchgate.net The development of these probes could lead to innovative therapeutic strategies in regenerative medicine. researchgate.net
Catalysis Research and Development
While research directly on this compound as a catalyst is not extensively documented, the synthesis of the broader pyrimido[1,2-a]benzimidazole (B3050247) class of compounds, to which it belongs, heavily relies on catalytic methods. nih.govrsc.orgresearchgate.netresearchgate.net These synthetic strategies often employ various catalysts to achieve high yields and efficiency.
A notable example is the use of a nanoporous catalyst, ZnO@SO3H@Tropine, for the one-pot, three-component synthesis of pyrimido[1,2-a]benzimidazole derivatives. nih.govrsc.orgresearchgate.netresearchgate.net This method is highlighted as efficient and environmentally friendly, producing excellent yields in short reaction times. nih.gov The catalyst is reusable, maintaining its activity for at least five cycles. nih.govrsc.org The reaction mechanism involves the catalyst activating aromatic aldehydes, followed by a Knoevenagel condensation and a Michael addition. nih.gov Other catalysts employed in the synthesis of this heterocyclic system include Lewis acids like BF₃·Et₂O. nih.gov
Investigation of Antioxidative Mechanisms Focusing on Chemical Radical Scavenging
Several studies have investigated the antioxidative potential of pyrido[1,2-a]benzimidazole derivatives, focusing on their ability to scavenge free radicals. A series of these compounds were synthesized and evaluated for their antioxidative capacity using in vitro spectrophotometric assays. nih.govresearchgate.net
Two specific compounds from this series demonstrated promising reducing characteristics and free radical scavenging activity. nih.gov One of these compounds also exhibited selective antiproliferative effects against certain cancer cell lines, suggesting a potential dual-action therapeutic application. nih.gov The combination of radical scavenging and antiproliferative properties positions this compound as a lead candidate for further optimization. nih.gov Other research has also highlighted the antioxidant activity of 2-methyl-1H-benzimidazole. researchgate.net The antioxidant properties of various benzimidazole derivatives have been explored, with some showing significant inhibition of lipid peroxidation. nih.gov For instance, one derivative with a p-bromophenyl substituent showed 57% inhibition of lipid peroxidation, comparable to the standard antioxidant butylated hydroxytoluene (BHT). nih.gov
Table 2: Antioxidant Activity of Selected Benzimidazole Derivatives
| Compound | Assay | Activity | Reference |
|---|---|---|---|
| Pyrido[1,2-a]benzimidazole derivative (25) | Radical scavenging, reducing power | Promising | nih.gov |
| Pyrido[1,2-a]benzimidazole derivative (26) | Radical scavenging, reducing power | Promising | nih.gov |
| 2-methyl-1H-benzimidazole | DPPH radical scavenging | Active | researchgate.net |
| 2-(p-bromophenyl)-1H-benzimidazole derivative (3) | Lipid peroxidation inhibition | 57% inhibition | nih.gov |
Advanced Analytical Methodologies for Compound Study Beyond Basic Identification
The study of this compound and its derivatives necessitates the use of advanced analytical techniques beyond simple identification. These methods are crucial for characterizing their structure, purity, and photophysical properties.
The synthesis and characterization of these compounds typically involve a suite of spectroscopic and chromatographic techniques. researchgate.net These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. researchgate.net
Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule. researchgate.net
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition. researchgate.net
X-ray Crystallography: Provides definitive proof of the three-dimensional structure of crystalline compounds. researchgate.net
Absorption and Fluorescence Spectroscopy: Essential for studying the photophysical properties, including absorption and emission maxima, which are critical for applications in fluorescent sensing. researchgate.net
For catalytic studies involving the synthesis of pyrimido[1,2-a]benzimidazoles, additional analytical methods are used to characterize the catalyst itself. These can include Thermal Gravimetric Analysis (TGA), Field Emission Scanning Electron Microscopy (FESEM), X-ray Diffraction (XRD), and Energy Dispersive Spectrometer (EDS). nih.govrsc.orgresearchgate.net
Conclusion and Future Research Directions
Summary of Key Research Advancements on 2-Methylpyrido[1,2-a]benzimidazole
Research into the pyrido[1,2-a]benzimidazole (B3050246) (PBI) scaffold, which includes the 2-methyl derivative, has identified it as a valuable core structure in medicinal chemistry and materials science. Molecules incorporating this fused tricyclic aromatic system have demonstrated a wide array of applications. researchgate.net A significant area of advancement is in medicinal chemistry, where the PBI scaffold has emerged as a promising chemotype for the development of new therapeutic agents. nih.gov For instance, derivatives of the PBI core have shown potent in vitro activity against Schistosoma mansoni, the parasite responsible for schistosomiasis, highlighting its potential in addressing neglected tropical diseases. nih.gov
Furthermore, the inherent photophysical properties of the conjugated and planar PBI structure have been harnessed in the field of chemical sensors. nih.govnih.gov A notable advancement is the synthesis of a novel PBI-based fluorophore which was used to construct a Förster resonance energy transfer (FRET) system for the ratiometric detection of copper ions (Cu²⁺) in living cells. nih.gov These developments underscore the versatility of the PBI framework, establishing it as a privileged structure for creating functionally complex molecules.
Emerging Synthetic Challenges and Opportunities
The synthesis of pyrido[1,2-a]benzimidazoles has been an active area of research, with numerous methods developed through both metal-catalyzed and metal-free pathways. researchgate.net A primary challenge in the synthesis of substituted PBIs, including the 2-methyl variant, is achieving high regioselectivity. The reaction of asymmetrically substituted precursors can lead to the formation of regioisomeric products, complicating purification and reducing the yield of the desired isomer. nih.gov
Despite these challenges, significant opportunities exist for synthetic innovation. There is a continuous drive to develop more efficient, atom-economical, and environmentally benign synthetic protocols. researchgate.net The use of heterogeneous catalysts, such as layered double hydroxides, has shown promise in producing pyrimido[1,2-a]-benzimidazoles in high yields without the need for a solvent, a strategy that could be adapted for PBI synthesis. nih.gov Furthermore, the 2-methyl group on the PBI scaffold offers a site for further functionalization, providing an opportunity to create libraries of novel derivatives. These new compounds, such as 2-allyl-1-{[3-(diethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, can be explored for a wide range of applications, expanding the chemical space and potential utility of this heterocyclic system. sigmaaldrich.com
Future Avenues in Computational and Theoretical Studies
Computational chemistry offers powerful tools to deepen the understanding of the structural and electronic properties of this compound and to guide the design of new derivatives. Future computational studies could focus on several key areas. Density Functional Theory (DFT) calculations can be employed to investigate and predict the reaction mechanisms of PBI synthesis, helping to optimize reaction conditions and improve yields. researchgate.net
Molecular docking and molecular dynamics simulations represent another promising frontier, particularly for medicinal chemistry applications. mdpi.com These methods can be used to predict the binding affinity and mode of interaction of 2-methyl-PBI derivatives with various biological targets, such as enzymes or receptors, thereby accelerating the discovery of new drug candidates. researchgate.netmdpi.com Furthermore, theoretical calculations can predict key properties for materials science applications. Analysis of the molecular electrostatic potential (MEP) can identify regions for non-covalent interactions, while calculations of non-linear optical (NLO) properties can assess the potential of these compounds in optoelectronic devices. nih.gov
| Potential Research Area | Computational Method | Objective and Significance |
| Synthetic Pathway Elucidation | Density Functional Theory (DFT) | To model reaction intermediates and transition states, providing insights to overcome synthetic challenges like regioselectivity and improve reaction efficiency. researchgate.net |
| Drug Discovery | Molecular Docking & Molecular Dynamics | To screen libraries of PBI derivatives against biological targets and predict binding affinities, guiding the synthesis of potent therapeutic agents. mdpi.com |
| Materials Science | Time-Dependent DFT (TD-DFT) | To calculate electronic absorption and emission spectra, predicting the photophysical properties for applications like fluorescent probes and OLEDs. nih.gov |
| Property Prediction | NLO, MEP, and AIM Analyses | To evaluate potential for non-linear optical materials and to understand intermolecular interactions crucial for crystal engineering and material design. nih.gov |
Expanding Applications in Advanced Chemical Materials and Probes
The unique photophysical properties of the pyrido[1,2-a]benzimidazole scaffold provide a strong foundation for its expanded use in advanced materials and as chemical probes. nih.gov A key advancement in this area is the development of a PBI-rhodamine FRET-based system that acts as a highly selective and sensitive fluorescent probe for Cu²⁺. nih.gov This probe exhibited a large Stokes shift (190 nm), a rapid response time of under two minutes, and a low detection limit of 42 nM, demonstrating its practicality for bioimaging in living cells. nih.gov
Future research can build upon this success by designing 2-methyl-PBI-based probes for other biologically and environmentally important analytes. The structural rigidity and conjugated π-system of the PBI core are ideal for creating fluorophores with high quantum yields and stability. Opportunities also exist in the field of materials science, particularly in the development of organic electronics. Annulated benzimidazoles with a planar, conjugated structure are known to exhibit relevant photophysical properties for use in optoelectronics as phosphors or fluorescent dyes. nih.gov Therefore, this compound and its derivatives are promising candidates for incorporation into materials for organic light-emitting diodes (OLEDs) and other advanced electronic devices.
| Application Area | PBI-Based System | Key Findings and Future Potential |
| Chemical Probes | PBI-Rhodamine FRET System | Demonstrated high selectivity and sensitivity for Cu²⁺ imaging in living cells. nih.gov Future work could target other metal ions, anions, or biomolecules. |
| Optoelectronics | Annulated Benzimidazoles | The conjugated planar structure is suitable for use as phosphors and fluorescent dyes. nih.gov The 2-methyl-PBI core could be integrated into OLEDs or other organic electronic components. |
| Medicinal Chemistry | N¹-1-Phenylethanamine Derivatives | Showed potent antischistosomal activity in vitro and in vivo. nih.gov The 2-methyl scaffold can serve as a starting point for new lead compounds against various diseases. |
Q & A
Q. What are the common synthetic routes for 2-methylpyrido[1,2-a]benzimidazole, and how do their yields and conditions compare?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving 2-aminobenzimidazole derivatives. For example:
- Metal-free conditions : Cyclohexanones and 2-aminopyridines react under molecular oxygen as a green oxidant, achieving high efficiency without transition metals .
- Microwave-assisted synthesis : Guanidine hydrochloride (GuHCl) catalyzes solvent-free, microwave-mediated reactions between aryl aldehydes and methyl ketones, yielding fluorescent derivatives with >85% efficiency .
- Nanocatalysis : A spiky magnetic nanocatalyst under white LED light enables room-temperature synthesis with recyclability and yields >90% .
Yield comparisons: Traditional methods (e.g., Phillips’ 1928 approach) average 57–58% , while modern protocols (e.g., nanocatalysis) improve yields significantly.
Q. How are structural and purity characteristics of this compound derivatives validated in synthetic workflows?
- Methodological Answer : Post-synthesis characterization typically employs:
- Spectroscopy : H NMR, C NMR, and FT-IR to confirm bond formation and functional groups .
- Mass spectrometry : TOF-MS for molecular weight verification .
- Elemental analysis : To assess purity and stoichiometric consistency .
For crystalline derivatives, single-crystal X-ray diffraction identifies intermolecular interactions (e.g., π-stacking, C–H⋯N bonds) critical for fluorescence properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in yield and selectivity across synthetic protocols?
- Methodological Answer : Contradictions often arise from catalyst choice and reaction energy input. For example:
- Catalyst comparison : The spiky magnetic nanocatalyst () enhances surface area and recyclability, whereas GuHCl () reduces metal contamination.
- Energy input : Microwave irradiation () shortens reaction times (10–15 min) vs. conventional heating (hours).
- Solvent effects : Solvent-free protocols () minimize byproducts vs. THF-based systems ().
Recommendation : Use design-of-experiments (DoE) to test variables (catalyst loading, temperature, solvent) systematically.
Q. What mechanistic insights explain the role of molecular oxygen in metal-free pyrido[1,2-a]benzimidazole synthesis?
- Methodological Answer : Under metal-free conditions, molecular oxygen acts as a terminal oxidant in dehydrogenative aromatization. The proposed mechanism involves:
Condensation : 2-aminopyridine and cyclohexanone form a dihydro intermediate.
Oxidation : Molecular oxygen abstracts hydrogen, promoting aromatization to the pyrido-benzimidazole core .
Kinetic studies suggest rate-limiting steps depend on oxygen pressure, with higher pressures accelerating aromatization.
Q. How do structural modifications influence the pharmacological activity of this compound derivatives?
- Methodological Answer : Structure-activity relationships (SARs) are assessed via:
- Anthelmintic activity : Derivatives with electron-withdrawing groups (e.g., nitro, cyano) at specific positions show enhanced activity against Syphacia obvelata (e.g., compounds 6d, 6k, 8e in ).
- Anticancer activity : Pyrimido-benzimidazoles with diaryl substitutions inhibit kinase pathways (e.g., BMX, AKT) in melanoma models .
- Intraocular pressure modulation : Artificial neural network (ANN) models link hypotensive activity to substituent polarity and ring saturation (Table 3, ).
Q. What strategies address contradictions in biological activity data across in vitro and in vivo studies?
- Methodological Answer : Discrepancies may stem from bioavailability or metabolic stability. Solutions include:
- Prodrug design : Mask polar groups to enhance membrane permeability.
- Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays.
- Formulation optimization : Use nanoencapsulation (e.g., liposomes) to improve in vivo retention ().
Experimental Design Considerations
Q. How to design a multicomponent reaction (MCR) for diversifying pyrido[1,2-a]benzimidazole libraries?
- Methodological Answer : Key steps:
Synthon selection : Combine 2-aminobenzimidazole, aldehydes, and active methylene compounds (e.g., malononitrile) .
Catalyst screening : Test organocatalysts (GuHCl) vs. metal catalysts (CuI) for regioselectivity .
Workflow efficiency : Use one-pot protocols to avoid intermediate isolation ().
Q. What analytical methods resolve crystallographic stacking discrepancies in imidazo-benzimidazole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals how N-atom positioning affects π-stacking and hydrogen bonding. For example:
- Imidazo[1,2-a]pyridine : Dominant C–H⋯π interactions.
- Benzimidazole : Stronger C–H⋯N networks .
Pair SCXRD with DFT calculations to predict stacking behavior in novel derivatives.
Data Interpretation and Validation
Q. How to validate the environmental sustainability claims of "green" synthetic protocols?
- Methodological Answer : Apply green chemistry metrics:
Q. What statistical tools are suitable for analyzing structure-activity data in ANN models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
